3,4-Dihidroxi-benciloxiamina

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 3,4-Dihydroxybenzyloxyamine involves complex reactions, including diastereoselective epoxidation and reductive amination processes. One approach to synthesize related structures involves the diastereoselective syntheses of dihydroconduramines from N-protected 4-aminocyclohex-2-en-1-ols through epoxidation and chemoselective N-benzylation (Brennan et al., 2015). Another method includes the synthesis of 1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydro-β-carboline and its derivatives through conventional methods (Harley-Mason & Waterfield, 1963).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques, including X-ray crystallography. For instance, the crystal structure of 4-[(1E)-(2,3-Dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one revealed a trans configuration around the central C=N double bond, with molecules linked by intermolecular O-H…O hydrogen bonds forming a zigzag 1D chain (Sun et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 3,4-Dihydroxybenzyloxyamine derivatives can lead to various structural transformations. For example, the reaction of 2-amino-3-(o-bromobenzyloxy)pyridine with esters of acetoacetic or β-aminocrotonic acids resulted in stable crystalline enamines and cyclized derivatives, demonstrating the compound's reactivity and potential for creating heterocyclic structures (Yale, 1974).

Physical Properties Analysis

The physical properties of compounds related to 3,4-Dihydroxybenzyloxyamine, such as solubility and crystallinity, can be significantly influenced by their molecular structure. Studies on co-crystals of active pharmaceutical ingredients with hydroxyl benzoic acids revealed that co-crystallization could enhance the solubility of these compounds, demonstrating the importance of physical properties in their application (Ma et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of 3,4-Dihydroxybenzyloxyamine derivatives, are pivotal for their potential applications. The catalytic acceptorless dehydrogenation of amino and 2-hydroxybenzyl alcohols for annulation reactions under neutral conditions showcases the compound's versatility in synthesizing biologically significant scaffolds (Pandey et al., 2021).

Aplicaciones Científicas De Investigación

1. Producción Microbiana de Ácido 3,4-Dihidroxibenzoico (3,4-DHBA) La producción de ácido 3,4-dihidroxibenzoico (3,4-DHBA o protocatechuato) es una tarea relevante debido a las propiedades farmacéuticas del 3,4-DHBA y su uso como precursor para la síntesis posterior de productos químicos de alto valor agregado . La producción microbiana de 3,4-DHBA utilizando deshidratasa de deshidroquinato (DSD) se ha demostrado .

Propiedades antioxidantes

El ácido protocatécnico (3,4-DHBA) es un ácido fenólico natural, que también se conoce como un metabolito secundario vegetal simple . Posee propiedades antioxidantes .

Propiedades antivirales

Se ha encontrado que el 3,4-DHBA tiene propiedades antivirales .

Propiedades antiinflamatorias

Se ha demostrado que el 3,4-DHBA tiene propiedades antiinflamatorias .

Propiedades anticancerígenas

Se ha encontrado que el 3,4-DHBA tiene propiedades anticancerígenas .

Propiedades antineurodegenerativas

Se ha encontrado que el 3,4-DHBA tiene propiedades antineurodegenerativas .

7. Uso en productos farmacéuticos, alimentos funcionales y cosméticos 3,4-DHBA puede usarse en productos farmacéuticos, alimentos funcionales y cosméticos .

Reconocimiento colorimétrico de 3,4-dihidroxi-D,L-fenilalanina

En comparación con otros nanocatalizadores como L-cisteína-, L-histidina-, dipéptido quiral (L-cisteína-L-histidina)-, o tripéptido quiral fenilalanina-L-cisteína-L-histidina)-modificados CuNPs, FFCH@CuNPs demostró una mayor actividad catalítica mimética POD en el sistema 3,3′,5,5′-tetrametilbenzidina (TMB)-H2O2 y una enantioselectividad más fuerte en el reconocimiento de los enantiómeros de 3,4-dihidroxi-D,L-fenilalanina (D,L-DOPA) .

Mecanismo De Acción

Target of Action

It is known that this compound is structurally similar to 3,4-dihydroxybenzoic acid , which suggests that it may interact with similar targets or pathways

Biochemical Pathways

A study on a structurally similar compound, 3,4-dihydroxybenzoic acid, suggests that it may be involved in the oxidative polymerization process . This process leads to the formation of deeply colored oligomer/polymer products that strongly adhere to several surfaces

Análisis Bioquímico

Biochemical Properties

3,4-Dihydroxybenzyloxyamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as an internal standard in the detection of urinary free metanephrines, enhancing the accuracy of clinical diagnostic applications . Additionally, 3,4-Dihydroxybenzyloxyamine is involved in the oxidative polymerization process, contributing to the synthesis of poly[3,4-dihydroxybenzylamine] (PDHBA), which is explored for its potential use in synthetic pathways and materials science .

Cellular Effects

3,4-Dihydroxybenzyloxyamine influences various cellular processes and functions. It has been shown to inhibit dopa decarboxylase in vitro and in vivo, affecting the synthesis of neurotransmitters such as dopamine . This inhibition can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on oxidative stress and antioxidant status in cells has also been studied, highlighting its potential cytoprotective effects .

Molecular Mechanism

At the molecular level, 3,4-Dihydroxybenzyloxyamine exerts its effects through various binding interactions with biomolecules. It can inhibit enzymes such as dopa decarboxylase, leading to changes in neurotransmitter synthesis . The compound’s ability to act as an internal standard in biochemical assays further demonstrates its interaction with specific biomolecules, enhancing the accuracy of analytical methodologies .

Temporal Effects in Laboratory Settings

The stability and degradation of 3,4-Dihydroxybenzyloxyamine over time have been studied in laboratory settings. It has been observed that the compound remains stable under specific conditions, allowing for accurate and reliable results in biochemical assays . Long-term effects on cellular function have also been noted, with studies indicating that the compound can maintain its efficacy over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of 3,4-Dihydroxybenzyloxyamine vary with different dosages. Studies have shown that at lower doses, the compound can effectively inhibit dopa decarboxylase without causing significant adverse effects . At higher doses, toxic effects such as alterations in neurotransmitter levels and potential neurotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3,4-Dihydroxybenzyloxyamine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound’s role in the oxidative polymerization process and its interaction with enzymes such as dopa decarboxylase illustrate its involvement in complex biochemical pathways . These interactions can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3,4-Dihydroxybenzyloxyamine within cells and tissues are mediated by specific transporters and binding proteins. These mechanisms ensure the compound’s proper localization and accumulation in target areas, enhancing its efficacy in biochemical reactions . The compound’s physicochemical properties, such as molecular size and solubility, also play a role in its transport across cellular membranes .

Subcellular Localization

3,4-Dihydroxybenzyloxyamine’s subcellular localization is crucial for its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . Its localization within organelles such as the endoplasmic reticulum and mitochondria can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Propiedades

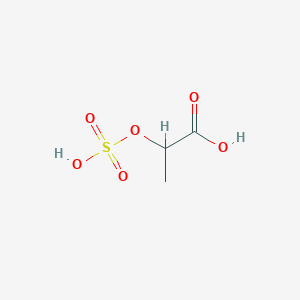

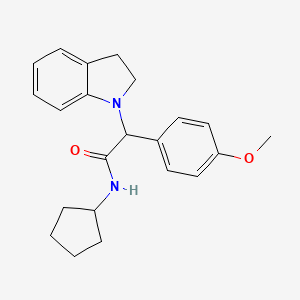

IUPAC Name |

4-(aminooxymethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-11-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKADSHRRKRYVKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CON)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197353 | |

| Record name | 3,4-Dihydroxybenzyloxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4792-85-2 | |

| Record name | 3,4-Dihydroxybenzyloxyamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzyloxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3,4-Dihydroxybenzyloxyamine interact with its target and what are the downstream effects?

A1: 3,4-Dihydroxybenzyloxyamine acts as an inhibitor of dopa decarboxylase, an enzyme crucial for converting L-DOPA to dopamine. While the precise mechanism of inhibition by 3,4-Dihydroxybenzyloxyamine isn't detailed in the provided research [], similar compounds are known to compete with L-DOPA for the enzyme's active site. This inhibition reduces dopamine synthesis, particularly in the peripheral nervous system.

Q2: What is the significance of 3,4-Dihydroxybenzyloxyamine being characterized as a "selective peripheral inhibitor" in the research?

A2: The research highlights 3,4-Dihydroxybenzyloxyamine as a "potent selective peripheral inhibitor" of dopa decarboxylase []. This means the compound effectively inhibits the enzyme primarily outside the central nervous system. This selectivity is desirable because it minimizes the reduction of dopamine production in the brain, potentially leading to fewer central nervous system side effects. This characteristic is particularly important when treating conditions like Parkinson's disease, where maintaining dopamine levels in the brain is crucial.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-4-[[(2-methoxy-4-nitroanilino)-sulfanylidenemethyl]hydrazo]-4-oxobutanamide](/img/structure/B1230422.png)

![[4-(Butan-2-ylamino)-6-chloro-1,3,5-triazin-2-yl]-[(1,1,3-trioxo-1,2-benzothiazol-2-yl)methyl]cyanamide](/img/structure/B1230423.png)

![1-[oxo-[4-oxo-6-[(4-propan-2-ylphenyl)sulfamoyl]-1H-quinolin-3-yl]methyl]-4-piperidinecarboxamide](/img/structure/B1230425.png)

![1-methyl-N-[4-(4-morpholinyl)phenyl]-2-quinolinimine](/img/structure/B1230426.png)

![N-[2-[4-(4-fluorophenyl)-1-piperazinyl]-2-(3-pyridinyl)ethyl]cyclohexanecarboxamide](/img/structure/B1230428.png)

![(8R,9R,10S,13R,14S,17S)-10,13-dimethyl-17-[2-(6-sulfanylidene-3H-purin-9-yl)acetyl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1230430.png)

![5-Methyl-3-phenyl-7-(prop-2-enylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B1230436.png)

![4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1230437.png)

![2-[(4-Chloro-3-nitrophenyl)-oxomethyl]benzoic acid [2-[di(propan-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1230439.png)

![2-[[(3-Methoxyanilino)-oxomethyl]-[(3-methyl-2-thiophenyl)methyl]amino]acetic acid ethyl ester](/img/structure/B1230441.png)